

Fluocifuron: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Fluocifuron*

CAS No.: *370-50-3*

Cat. No.: *B1212157*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocifuron is a urea-based pesticide effective against a variety of pests.[1] A thorough understanding of its solubility and stability is paramount for developing safe and effective formulations, predicting its environmental fate, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the available data on **Fluocifuron's** solubility and stability, outlines detailed experimental protocols for their determination based on international guidelines, and presents visual workflows to guide the experimental process.

While specific, publicly available quantitative data on **Fluocifuron's** aqueous solubility and degradation kinetics is limited, this guide furnishes the methodologies required to generate such data in a scientifically rigorous and standardized manner.

Physicochemical Properties of Fluocifuron

A summary of the known physicochemical properties of **Fluocifuron** is presented in the table below.

Property	Value	Source
IUPAC Name	1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea	PubChem
CAS Number	370-50-3	PubChem
Molecular Formula	C ₁₅ H ₈ Cl ₂ F ₆ N ₂ O	PubChem
Molecular Weight	417.13 g/mol	PubChem
Melting Point	231-232 °C	[1]
Boiling Point	339.9 °C at 760 mmHg (Predicted)	[1]
SMILES	<chem>C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)C(F)(F)F)Cl</chem>	PubChem

Solubility Data

Currently, there is limited quantitative data on the solubility of **Flucofuron** in various solvents. It has been reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] Information regarding its solubility in water is not readily available in the public domain.

To address this data gap, standardized methods should be employed to determine its aqueous solubility. The following table illustrates how such data should be presented.

Table 1: Solubility of **Flucofuron** in Various Solvents

Solvent	Temperature (°C)	Solubility (g/L)	Method
Water (pH 5)	20	Data not available	OECD 105
Water (pH 7)	20	Data not available	OECD 105
Water (pH 9)	20	Data not available	OECD 105
Methanol	20	Slightly Soluble	-
Dimethyl Sulfoxide	20	Slightly Soluble	-
Acetonitrile	20	Data not available	OECD 105
n-Octanol	20	Data not available	OECD 105

Stability Data

Flucofuron is reported to be stable under recommended storage conditions, which include refrigeration at 4°C, protection from light, and storage under an inert nitrogen atmosphere. However, detailed quantitative stability data from hydrolysis and photolysis studies are not currently available. Such data is crucial for understanding its persistence and degradation in various environmental and physiological conditions.

The following tables are structured to present the results from standardized stability studies.

Table 2: Hydrolytic Stability of **Flucofuron**

pH	Temperature (°C)	Half-life (t _{1/2}) (days)	Rate Constant (k) (day ⁻¹)	Degradation Products	Method
4	25	Data not available	Data not available	To be determined	OECD 111
7	25	Data not available	Data not available	To be determined	OECD 111
9	25	Data not available	Data not available	To be determined	OECD 111
4	50	Data not available	Data not available	To be determined	OECD 111
7	50	Data not available	Data not available	To be determined	OECD 111
9	50	Data not available	Data not available	To be determined	OECD 111

 Table 3: Photolytic Stability of **Flucifuron** in Aqueous Solution

Light Source	Wavelength (nm)	Irradiance	Half-life (t _{1/2}) (hours)	Quantum Yield (Φ)	Photodegradation Products	Method
Xenon Arc Lamp	Simulated Sunlight	Specify	Data not available	Data not available	To be determined	ICH Q1B
UV Lamp	254/365	Specify	Data not available	Data not available	To be determined	ICH Q1B

Experimental Protocols

To ensure data quality and regulatory acceptance, standardized protocols should be followed for determining the solubility and stability of **Flucifuron**. The following are detailed methodologies based on OECD and ICH guidelines.

Protocol 1: Water Solubility Determination (OECD Guideline 105)

This method is used to determine the solubility of a substance in water.[3][4] Two primary methods are recommended based on the expected solubility: the flask method for solubilities above 10^{-2} g/L and the column elution method for solubilities below this threshold.[3]

1. Preliminary Test:

- A simple test to estimate the approximate solubility and the time required to reach equilibrium.[3]

2. Flask Method:

- Apparatus: Constant temperature bath, flasks with stoppers, analytical balance, appropriate analytical instrument (e.g., HPLC-UV, LC-MS).
- Procedure:
 - Add an excess amount of **Flucofuron** to a flask containing purified water.
 - Agitate the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (preliminary test will inform this duration).[3]
 - After equilibrium, allow the undissolved solid to settle.
 - Centrifuge or filter a sample of the supernatant.
 - Analyze the concentration of **Flucofuron** in the clear aqueous phase using a validated analytical method.

3. Column Elution Method:

- Apparatus: Constant temperature bath, column with a temperature jacket, pump, fraction collector, analytical instrument.
- Procedure:

- Pack a column with an inert support material coated with an excess of **Flucofuron**.
- Pump water through the column at a slow, constant flow rate.
- Collect fractions of the eluate.
- Analyze the concentration of **Flucofuron** in each fraction until a plateau is reached, indicating saturation.

Protocol 2: Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered guideline is designed to determine the rate of abiotic hydrolytic degradation of a chemical in aqueous solutions at environmentally relevant pH values.[5][6]

1. Tier 1: Preliminary Test:

- Objective: To determine if the substance is hydrolytically stable or unstable.
- Procedure:
 - Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[6]
 - Add **Flucofuron** to each buffer solution (concentration should not exceed 0.01 M or half the saturation concentration).[6]
 - Incubate the solutions in the dark at $50 \pm 0.5^\circ\text{C}$ for 5 days.[6]
 - Analyze the concentration of **Flucofuron** at the beginning and end of the incubation period.
 - If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.[7]

2. Tier 2: Hydrolysis of Unstable Substances:

- Objective: To determine the degradation rate constant and half-life at different temperatures.

- Procedure:
 - Using the pH values where instability was observed in Tier 1, prepare buffered solutions of **Fluconazole**.
 - Incubate these solutions at three different temperatures (e.g., 20°C, 35°C, 50°C) in the dark.
 - At appropriate time intervals, withdraw samples and analyze for the concentration of **Fluconazole**.
 - The test should continue until 90% hydrolysis is observed or for 30 days.[6]
 - Calculate the first-order rate constant and half-life for each temperature.

3. Tier 3: Identification of Hydrolysis Products:

- Objective: To identify any major degradation products.
- Procedure:
 - Analyze the samples from Tier 2 using appropriate analytical techniques (e.g., LC-MS/MS, GC-MS) to identify degradation products that are present at >10% of the initial concentration.[7]

Protocol 3: Photostability Testing (ICH Guideline Q1B)

This guideline outlines the necessary tests to evaluate the photostability of new drug substances and products.[8][9]

1. Forced Degradation Testing:

- Objective: To evaluate the overall photosensitivity of **Fluconazole** and to identify potential degradation products for the development of a stability-indicating analytical method.[8]
- Procedure:

- Expose **Flucofuron** (as a solid and in solution) to a light source capable of emitting both visible and UV light (e.g., a xenon arc lamp or a metal halide lamp).
- The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.
- Use a dark control sample stored at the same temperature to differentiate between thermal and light-induced degradation.
- Analyze the samples at various time points using a validated stability-indicating method (e.g., HPLC with a photodiode array detector).

2. Confirmatory Testing:

- Objective: To determine the photostability of **Flucofuron** under standardized conditions.
- Procedure:
 - Conduct the test on a single batch of the substance.
 - Expose the samples to the same light conditions as in the forced degradation test.
 - Analyze the samples for any changes in physical properties and for the formation of degradation products.

Mandatory Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of **Flucofuron**.



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Caption: Workflow for determining the solubility and stability of **Flucufuron**.

Conclusion

While there is a notable lack of publicly available quantitative solubility and stability data for **Flucofuron**, this guide provides the necessary framework for generating this critical information. By adhering to the detailed experimental protocols outlined from the OECD and ICH guidelines, researchers and drug development professionals can produce reliable and reproducible data. This will not only facilitate a deeper understanding of **Flucofuron's** physicochemical properties but also support the development of robust formulations and ensure compliance with regulatory standards. The provided workflows offer a clear roadmap for these essential experimental investigations.

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